REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH2:8][C:9]2[S:17][C:16]3[C:15]([N:18]4[CH2:23][CH2:22][O:21][CH2:20][CH2:19]4)=[N:14][C:13]([C:24]4[CH:29]=[CH:28][CH:27]=[C:26]([O:30][SiH2]C(C)(C)C(C)(C)C)[CH:25]=4)=[N:12][C:11]=3[CH:10]=2)[CH2:4][CH2:3]1.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C1COCC1>[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH2:8][C:9]2[S:17][C:16]3[C:15]([N:18]4[CH2:19][CH2:20][O:21][CH2:22][CH2:23]4)=[N:14][C:13]([C:24]4[CH:25]=[C:26]([OH:30])[CH:27]=[CH:28][CH:29]=4)=[N:12][C:11]=3[CH:10]=2)[CH2:4][CH2:3]1 |f:1.2|
|
Name
|
6-(4-methyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-2-[3-(1,1,2,2-tetramethyl-propylsilanyloxy)-phenyl]-thieno[3,2-d]pyrimidine
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Quantity
|
6.95 g
|
Type
|
reactant
|
Smiles
|
CN1CCN(CC1)CC1=CC=2N=C(N=C(C2S1)N1CCOCC1)C1=CC(=CC=C1)O[SiH2]C(C(C)(C)C)(C)C
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
14.2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
After 30 minutes the solvent was removed in vacuo
|
Duration
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30 min
|
Type
|
CUSTOM
|
Details
|
the residue was purified
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Type
|
CUSTOM
|
Details
|
triturated
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(CC1)CC1=CC=2N=C(N=C(C2S1)N1CCOCC1)C=1C=C(C=CC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.62 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |